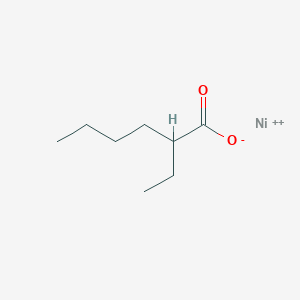

Nickel(2+) 2-ethylhexanoate

Beschreibung

Significance in Organometallic Chemistry and Coordination Compounds

The importance of Nickel(2+) 2-ethylhexanoate (B8288628) in organometallic chemistry stems from its structure and reactivity. As a metal carboxylate, it is a fundamental example of a coordination compound where the nickel(II) ion is chelated by the carboxylate groups of the 2-ethylhexanoate ligands. This structure makes it an excellent starting material for the synthesis of other organo-nickel complexes and nanoparticles. ontosight.ai

Its non-polar nature, due to the ethyl and butyl groups on the alpha-carbon of the carboxylic acid, allows it to be readily used in organic media, where many catalytic processes are carried out. chemicalbook.com The reaction between triethylaluminum (B1256330) and Nickel(2+) 2-ethylhexanoate, for instance, leads to the formation of a complex that is highly effective as a catalyst or cocatalyst. ontosight.ai The specific coordination of the ligands to the nickel center influences its physical and chemical properties, such as thermal stability and reactivity, making it a versatile component in various chemical systems. ontosight.ai

Interactive Data Table: Chemical and Physical Properties

Overview of Research Trajectories involving Nickel(2+) 2-Ethylhexanoate

Research involving Nickel(2+) 2-ethylhexanoate has primarily focused on its catalytic applications and its role as a precursor in materials science.

Catalysis: The compound is widely explored for its catalytic activity in various organic reactions. ontosight.ai It is a key component in catalysts for polymerization, hydrogenation, and oxidation reactions. americanelements.com

Polymerization: In combination with organoaluminum compounds like triethylaluminum, it forms potent catalytic systems for olefin polymerization. ontosight.ai These systems allow for the production of polymers with specific, tailored characteristics. ontosight.ai

Oxidation and Lactone Formation: It has been shown to catalyze the regioselective oxidation of diols when used with bromine, and facilitates the conversion of diols to lactones. chemicalbook.com

Hydrocarbon Cracking: It serves as a precursor for nanoscale catalysts used in the cracking of heavy hydrocarbon feedstocks such as heavy oils and vacuum gas oil. researchgate.net

Materials Science: In materials science, Nickel(2+) 2-ethylhexanoate is a preferred precursor for synthesizing nickel-containing nanomaterials and advanced thin films. ontosight.ai

Nanoparticle Synthesis: Its solubility in organic solvents makes it an ideal starting material for the synthesis of nickel nanoparticles, which have applications in electronics and magnetic materials. ontosight.ai

Microelectronics and Thin Films: The compound is utilized in the production of materials for microelectronics and as a precursor for metal-organic deposition techniques to create thin, uniform coatings. ontosight.aigoogle.com Ongoing research continues to investigate its potential in developing new catalytic systems, particularly for sustainable chemical processes and the creation of bio-based polymers. ontosight.ai

Interactive Data Table: Major Research Applications

Eigenschaften

Molekularformel |

C8H15NiO2+ |

|---|---|

Molekulargewicht |

201.90 g/mol |

IUPAC-Name |

2-ethylhexanoate;nickel(2+) |

InChI |

InChI=1S/C8H16O2.Ni/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);/q;+2/p-1 |

InChI-Schlüssel |

ZSXKAEDAVNUAKU-UHFFFAOYSA-M |

Kanonische SMILES |

CCCCC(CC)C(=O)[O-].[Ni+2] |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Precursor Design for Nickel 2+ 2 Ethylhexanoate

Conventional Chemical Synthesis Routes

Two principal conventional methods for synthesizing nickel(2+) 2-ethylhexanoate (B8288628) are the aqueous-phase double decomposition and the direct reaction of elemental nickel.

Aqueous-Phase Double Decomposition Utilizing Ammonium (B1175870) 2-Ethylhexanoate and Nickel Chloride

A widely employed method for producing nickel(2+) 2-ethylhexanoate involves a two-step double decomposition process in an aqueous phase. google.comresearchgate.net The initial step is the reaction of 2-ethylhexanoic acid with an aqueous solution of ammonia, typically in an equimolar ratio, to form ammonium 2-ethylhexanoate. google.com This reaction is generally conducted at a temperature ranging from 20 to 65°C for 20 to 60 minutes. google.com

In the second stage, an aqueous solution of nickel chloride is introduced to the ammonium 2-ethylhexanoate solution. google.com This results in a double decomposition reaction, precipitating nickel(2+) 2-ethylhexanoate, which is then extracted using an organic solvent such as benzene, hexane, or chloroform. google.com This method is noted for its potential to produce high yields, often ranging from 89% to 98%, depending on the specific reaction conditions. researchgate.net However, it can be associated with the use of expensive water-soluble metal salts and may require complex equipment. google.com The final product can also be contaminated with byproducts, primarily unreacted 2-ethylhexanoic acid, which may necessitate further purification steps like vacuum distillation. google.com

Direct Reaction of Elemental Nickel with 2-Ethylhexanoic Acid

An alternative synthetic route involves the direct reaction of elemental nickel powder with 2-ethylhexanoic acid. prepchem.comgoogle.com This process is typically carried out by heating a mixture of powdered nickel, 2-ethylhexanoic acid, and a catalyst in the presence of water, oxygen, and an inert, water-immiscible organic solvent like mineral spirits. prepchem.comgoogle.com The reaction is often conducted at elevated temperatures, for instance, between 90-95°C, for an extended period, such as 16 hours, while sparging with air. prepchem.comatamanchemicals.com

The use of an ammonium salt catalyst, such as ammonium nitrate (B79036) or a mixture of ammonium nitrate and ammonium acetate, has been shown to be crucial for this reaction to proceed efficiently. google.com Without a catalyst, the reaction between nickel and 2-ethylhexanoic acid is reported to be very slow. google.com This method offers a more direct pathway to the desired product compared to the double decomposition route.

Electrochemical Synthesis of Metal 2-Ethylhexanoates

Electrochemical synthesis presents another viable method for producing metal 2-ethylhexanoates, including the nickel salt. google.comgoogle.com This technique involves the anodic dissolution of the respective metal in a simple electrolytic cell. google.com For the synthesis of nickel(2+) 2-ethylhexanoate, a nickel anode is used. google.com

The process typically involves passing an electric current through an emulsion containing a carboxylic acid (2-ethylhexanoic acid), an aqueous phase with an electrolyte, and an organic phase. google.com The metal from the anode reacts with the carboxylic acid to form the metal carboxylate. google.com This method has been explored with various electrode materials and solvents, such as acetone (B3395972) and acetonitrile, to optimize the reaction. google.comosti.gov The geometry of the anode can also be varied to enhance reaction conditions. google.com While offering a different approach, challenges such as cathode plating can occur, and the concentration of the metal in the aqueous phase may increase at elevated temperatures. google.com

Design of Nickel(2+) 2-Ethylhexanoate as a Tailored Precursor for Specific Applications

Nickel(2+) 2-ethylhexanoate is a versatile precursor widely utilized in materials science and catalysis. rsc.orgresearchgate.net Its properties can be tailored for specific applications by controlling its synthesis and subsequent use.

In catalysis, nickel(2+) 2-ethylhexanoate is a key component in the preparation of Ziegler-type hydrogenation catalysts when combined with an alkylaluminum cocatalyst like triethylaluminum (B1256330). acs.orgnih.gov These catalysts are industrially significant for processes such as the selective hydrogenation of styrenic block copolymers. acs.orgnih.gov The nature of the active catalytic species, whether homogeneous or heterogeneous nanoclusters, is a subject of ongoing research. acs.orgnih.gov It is also used as a precursor for catalysts in the polymerization of norbornene and other organic reactions. researchgate.net

In materials science, nickel(2+) 2-ethylhexanoate serves as a precursor for the synthesis of nickel-containing nanomaterials. For example, it has been used in the synthesis of nickel nanoparticles through a replacement reaction with sodium metal under ultrasonic irradiation. pku.edu.cn The thermal decomposition of nickel(2+) 2-ethylhexanoate is another route to produce nickel-based materials. The branched structure of the 2-ethylhexanoate ligand enhances its solubility in non-polar solvents and influences its decomposition temperature, which is typically lower than that of its linear counterparts. This property is advantageous for low-energy material synthesis processes.

The design of nickel(2+) 2-ethylhexanoate as a precursor also extends to its use in combination with other metal carboxylates to form mixed-metal species, although this area remains largely unexplored. researchgate.net Its solubility and thermal stability make it a suitable precursor for metal-organic decomposition (MOD) techniques used to fabricate thin films and nanocrystals. researchgate.net For instance, it is a precursor for nanoscale catalysts used in the cracking of heavy hydrocarbon feedstocks. researchgate.net

Coordination Chemistry and Structural Elucidation of Nickel 2+ 2 Ethylhexanoate Complexes

Ligand Coordination Modes and Geometries of the Nickel(II) Center

In the monodentate mode, only one of the carboxylate oxygen atoms binds to the nickel center. In the bidentate chelating mode, both oxygen atoms of the same carboxylate ligand bind to a single nickel ion, forming a chelate ring. The bridging mode involves the carboxylate ligand linking two different nickel centers. uwaterloo.ca

The coordination number and geometry of the nickel(II) ion are a direct consequence of these binding modes and the steric bulk of the ligands. In many complexes, nickel(II) adopts a six-coordinate, pseudo-octahedral geometry. nih.gov The presence of multiple binding modes within a single structure is common, leading to the formation of complex oligomeric or polymeric aggregates. uwaterloo.ca

FTIR spectroscopy is a powerful tool for distinguishing these coordination environments. The separation between the asymmetric (νas) and symmetric (νs) carboxylate stretching frequencies provides insight into the binding mode, as summarized in the table below. uwaterloo.ca

| Coordination Mode | Description | Typical IR Frequency Characteristics (Carboxylate νCO₂) |

|---|---|---|

| Monodentate | One oxygen atom of the carboxylate group is coordinated to the Ni(II) center. | Large separation between asymmetric (νas) and symmetric (νs) stretching frequencies. |

| Bidentate Chelating | Both oxygen atoms of the same carboxylate group coordinate to a single Ni(II) center. | Small separation between asymmetric (νas) and symmetric (νs) stretching frequencies. |

| Bidentate Bridging | The carboxylate group links two different Ni(II) centers. | Moderate separation between asymmetric (νas) and symmetric (νs) stretching frequencies. |

Characterization of Homoleptic Nickel(II) 2-Ethylhexanoate (B8288628) Structures

Homoleptic complexes are those in which all ligands attached to the central metal ion are of the same type. In the case of homoleptic nickel(II) 2-ethylhexanoate, the structure is not a simple monomeric unit of Ni(C₈H₁₅O₂)₂. Instead, studies indicate that it typically exists as an oligomeric structure, particularly in the solid state. uwaterloo.ca These oligomers feature multiple binding modes of the 2-ethylhexanoate ligand. uwaterloo.ca

Systematic analysis using two-dimensional FTIR correlation spectroscopy on thin films of transition metal 2-ethylhexanoates has revealed that the majority of the ligands are bound in bridging motifs. uwaterloo.ca A smaller, but significant, portion of the ligands may exist in chelating or monodentate forms within the same structure. The complex interplay of these different coordination modes within the oligomeric framework is a defining characteristic of the compound. While detailed single-crystal X-ray diffraction data for homoleptic nickel(II) 2-ethylhexanoate is not widely reported in the reviewed literature, spectroscopic evidence strongly supports a complex, aggregated structure rather than a simple monomer. uwaterloo.ca

Investigation of Heteroleptic Nickel(II) Complexes Incorporating 2-Ethylhexanoate and Other Carboxylate Ligands

Heteroleptic complexes contain more than one type of ligand coordinated to the metal center. Research has been conducted on heteroleptic nickel(II) complexes that incorporate 2-ethylhexanoate alongside other carboxylate ligands, such as neodecanoate. ontosight.ai

An example is the nickel(II) 2-ethylhexanoate neodecanoate complex, which has the chemical formula Ni(C₈H₁₅O₂)(C₁₀H₁₉O₂). ontosight.ai In this compound, the central nickel(II) ion is coordinated to one 2-ethylhexanoate ligand and one neodecanoate ligand. ontosight.ai The presence of two different branched-chain fatty acid ligands influences the compound's physical and chemical properties, including its solubility and thermal stability. ontosight.ai The study of such mixed-ligand systems is important as they are relevant to industrial applications where mixtures of carboxylic acids may be used. researchgate.net The synthesis of other heteroleptic nickel(II) carboxylate complexes, containing ligands like pivalate (B1233124) or benzoate (B1203000) along with N-donor ligands, further illustrates the versatility of nickel's coordination sphere and its ability to form stable structures with a variety of carboxylates. mdpi.com

Solution-Phase Behavior and Aggregation Phenomena of Nickel(2+) 2-Ethylhexanoate

In nonpolar organic solvents, where it is highly soluble, nickel(2+) 2-ethylhexanoate does not typically exist as a discrete monomeric species. wikipedia.org Instead, it exhibits significant aggregation phenomena, forming larger assemblies. researchgate.net Studies on Ziegler-type hydrogenation catalysts prepared from nickel(II) 2-ethylhexanoate and triethylaluminum (B1256330) show that the nickel species form a wide distribution of metal clusters, ranging from sub-nanometer particles to larger nanoclusters with mean diameters around 1 nm. acs.org

This tendency to form aggregates is a known characteristic of metal carboxylates, which can form polynuclear oxo or hydroxo aggregates. researchgate.net Molecular modeling studies on analogous metal-extractant complexes, such as nickel(II) bis(2-ethylhexyl) phosphate (B84403), suggest the formation of organized structures like rod-like reversed micelles in organic solvents. nih.gov These aggregates can incorporate water molecules and create unique nano-environments. While this study was on a phosphate system, it provides a plausible model for the aggregation behavior of the structurally similar 2-ethylhexanoate complexes. nih.gov The formation of these aggregates is a critical factor in the reactivity and catalytic activity of nickel(2+) 2-ethylhexanoate, as the nature of the active species in solution is often a complex, aggregated cluster rather than a simple molecule. acs.org

Catalytic Applications and Reaction Mechanism Investigations of Nickel 2+ 2 Ethylhexanoate

Catalysis in Polymerization Processes

Nickel(2+) 2-ethylhexanoate (B8288628) is a versatile precursor in the formulation of catalysts for various polymerization processes. Its solubility in organic solvents and its reactivity with co-catalysts make it a compound of interest in industrial and academic research for producing polymers with specific properties. researchgate.netontosight.ai Its applications span from the hydrogenation of unsaturated polymers to ring-opening and coordination polymerization.

Nickel(2+) 2-ethylhexanoate is a key precursor in creating Ziegler-type hydrogenation catalysts, which are particularly important for the large-scale selective hydrogenation of polymers like styrenic block copolymers and polybutadienes. researchgate.netnih.govacs.org These catalysts are typically formed by reacting the nickel salt with an alkylaluminum co-catalyst, such as triethylaluminum (B1256330) (AlEt3). nih.govacs.orggoogle.com The resulting system demonstrates high efficiency in reducing carbon-carbon double bonds in polymer backbones, which enhances the thermal and oxidative stability of the final material. researchgate.net The effectiveness of these nickel-based catalysts allows for complete hydrogenation of low molecular weight diene polymers, a task that can be challenging with other systems. google.com Studies have shown that the catalytic efficiency is influenced by the Al/Ni molar ratio and the presence of proton-donating compounds. researchgate.net The hydrogenation of OH-telechelic polybutadienes has been successfully achieved under mild conditions (10–35°C, low hydrogen pressure) using catalysts derived from Nickel(2+) 2-ethylhexanoate. researchgate.net

For decades, the exact nature of the active species in Ziegler-type hydrogenation catalysis remained a subject of debate, questioning whether the catalysis was homogeneous (involving monometallic complexes) or heterogeneous (involving nanoclusters). nih.govacs.orgosti.gov Extensive research on systems prepared from Nickel(2+) 2-ethylhexanoate and AlEt3 has provided significant evidence that the dominant catalytically active species are nickel nanoclusters. nih.govacs.org

Through a combination of advanced analytical techniques, including Z-contrast scanning transmission electron microscopy (STEM), X-ray absorption fine structure (XAFS) spectroscopy, and matrix-assisted laser desorption ionization mass spectrometry (MALDI-MS), researchers have characterized the catalyst solution. nih.govacs.orgosti.gov These investigations revealed that the reaction between the nickel precursor and the alkylaluminum results in the reduction of Ni(II) to Ni(0), which then aggregate. researchgate.net The findings indicate the presence of a broad distribution of metal cluster sizes, ranging from sub-nanometer particles to larger nanometer-scale clusters. nih.govacs.org For both cobalt and nickel-based systems, the estimated mean cluster diameter is approximately 1 nm. nih.govacs.org Kinetic studies, including mercury poisoning experiments, strongly suggest that these Ziegler nanoclusters (defined as clusters with four or more metal atoms, M≥4) are the most active species responsible for the hydrogenation activity in these industrial catalyst systems. nih.govacs.org

| Catalyst System Component | Function / Observation | Reference |

|---|---|---|

| Nickel(2+) 2-ethylhexanoate | Transition metal precatalyst. | nih.govacs.org |

| Triethylaluminum (AlEt3) | Alkylaluminum co-catalyst; reduces Ni(II) to Ni(0). | google.comresearchgate.net |

| Active Species | Hypothesized to be Ni(≥4) Ziegler nanoclusters. | nih.govacs.org |

| Mean Cluster Diameter | ~1 nm. | nih.govacs.org |

The pattern of hydrogenation along a polymer chain—whether the double bonds are reduced randomly or in a block-like fashion—significantly impacts the final properties of the material. princeton.edu Research into the hydrogenation of cis-1,4-polybutadiene using a catalyst derived from nickel(II) 2-ethylhexanoate and triethylaluminum has shed light on its operational mechanism. princeton.edu

A comparative analysis was conducted to characterize the "blockiness" of hydrogenation. princeton.edu The study found that while a homogeneous ruthenium catalyst hydrogenates in a random pattern, the heterogeneous nickel-aluminum system exhibits a different behavior. princeton.edu The results concluded that the Nickel(2+) 2-ethylhexanoate and triethylaluminum catalyst hydrogenates in a modified non-random pattern . princeton.edu This indicates that the catalyst behaves similarly to non-random catalysts but with some variations that resemble random hydrogenation. princeton.edu Further studies on the hydrogenation of telechelic polybutadienes noted that the catalyst shows selectivity towards the hydrogenation of 1,2-vinyl units over internal 1,4-units. researchgate.net Interestingly, the ease of hydrogenating the internal double bonds was found to be trans > cis, which is the reverse of what is typically observed. researchgate.net

| Catalyst System | Polymer | Observed Hydrogenation Pattern | Reference |

|---|---|---|---|

| Nickel(II) 2-ethylhexanoate / Triethylaluminum | cis-1,4-polybutadiene | Modified Non-Random | princeton.edu |

| Ru(PPh3)3COHCl (for comparison) | cis-1,4-polybutadiene | Random | princeton.edu |

While tin(II) 2-ethylhexanoate (also known as tin octoate) is one of the most common and effective catalysts for the ring-opening polymerization (ROP) of cyclic esters like lactide and glycolide, nickel(II) complexes have emerged as a subject of investigation for this purpose. mdpi.comnih.govresearchgate.net The goal is to produce biodegradable polyesters such as poly(lactic acid) (PLA), which has significant applications in industry and biomedicine. mdpi.com Research has focused on synthesizing and characterizing various octahedral nickel(II) carboxylate complexes containing different N-donor and carboxylate ligands to evaluate their catalytic activity in the ROP of rac-lactide. mdpi.comresearchgate.net These air-stable and soluble complexes offer a potential alternative to more traditional catalysts. mdpi.com

Understanding the initiation mechanism is crucial for controlling the polymerization process and the properties of the resulting polymer. For ROP catalyzed by nickel(II) complexes, the reaction is generally believed to proceed via a coordination-insertion mechanism. mdpi.com This process involves the initial formation of an active complex between the catalyst and an initiator molecule (often an alcohol), followed by the insertion of this active species into the cyclic ester, leading to ring opening. mdpi.com

Detailed studies on specific mixed-ligand nickel(II) carboxylate complexes have provided deeper insights. mdpi.comresearchgate.net For one such complex, [Ni(DBED)2(O2CC(CH3)3)2]·(CH3)3CCO2H, investigations using NMR spectroscopy and mass spectrometry revealed a unique initiation pathway. It was found that polymerization is initiated by the free secondary amine ligand (N,N′-dibenzylethylenediamine, DBED), which leaves the metal's inner coordination sphere. mdpi.comresearchgate.net Density Functional Theory (DFT) studies have further elucidated the ROP pathways, highlighting the crucial role of the carboxylate ligands. researchgate.net These ligands act as proton carriers from the initiator molecule, significantly influencing the reactivity of the catalytic metal complexes and affecting the energy barriers of the initiation and chain growth steps. researchgate.net

Nickel(2+) 2-ethylhexanoate serves as a precursor in catalytic systems for the coordination polymerization of various olefins. ontosight.ai The reaction products of this nickel compound with triethylaluminum are used to create catalysts that allow for the production of polymers with tailored characteristics, such as specific molecular weight, tacticity, and comonomer distribution. ontosight.ai This control is vital for producing materials suited for a wide range of applications. ontosight.ai

While much of the literature on nickel-catalyzed coordination polymerization focuses on complexes with specific, well-defined ligands, the principles extend to systems derived from simpler precursors like Nickel(2+) 2-ethylhexanoate. d-nb.infomdpi.com For instance, neutral nickel(II) complexes have been investigated for the aqueous coordination polymerization of ethylene (B1197577). d-nb.info In other systems, nickel(II) precursors are used to generate active nickel(I) complexes. When activated with a co-catalyst like methylaluminoxane (B55162) (MAO), these species can effectively polymerize monomers such as norbornene, yielding high molecular weight addition-type polymers with very high catalytic activities. researchgate.net

Role as a Process Regulator in Polymer and Rubber Manufacturing

Nickel(2+) 2-ethylhexanoate serves as a critical process regulator and catalyst in the manufacturing of polymers and synthetic rubber. industrialchemicals.gov.auchemicalbook.comnih.gov Its application is noted in petrochemical manufacturing and specifically in synthetic rubber production sectors. nih.gov In these roles, the compound is utilized to control and direct the polymerization process. industrialchemicals.gov.aueuropa.eu For instance, it functions as a component in Ziegler-Natta catalyst systems, which are fundamental for the stereospecific polymerization of olefins like propylene (B89431) and 1,3-butadiene. atamanchemicals.comsmolecule.com When combined with co-catalysts such as triethylaluminium, it facilitates the production of polymers with specific tacticities, such as syndiotactic polypropylene. smolecule.com The use of nickel(2+) 2-ethylhexanoate as a process regulator is reported in Europe and the United States, with annual usage volumes indicating its established role in the chemical industry. industrialchemicals.gov.au

Oxidation Catalysis in Organic Transformations

The compound is an effective oxidation catalyst, a property leveraged in both industrial drying processes and specialized organic synthesis. americanelements.comatamanchemicals.com The nickel ion, in its +2 oxidation state, is central to its catalytic activity in these transformations.

Nickel(2+) 2-ethylhexanoate functions as a siccative, or drying agent, in paints, coatings, and high-grade printing inks. atamanchemicals.comindustrialchemicals.gov.auatamanchemicals.com Metal-containing derivatives of 2-ethylhexanoic acid are employed as catalysts for oxidation reactions that constitute the "drying" of oil-based coatings. atamanchemicals.com The mechanism involves the lipophilic 2-ethylhexanoate component interacting with atmospheric oxygen, while the nickel metal center acts as a catalyst to accelerate the oxidative cross-linking of the coating's binder. atamanchemicals.com This catalytic action speeds up the transformation of the liquid film into a solid, durable surface. industrialchemicals.gov.au It is also utilized as a grinding dispersant for coating applications. atamanchemicals.com

In the realm of fine chemical synthesis, nickel(2+) 2-ethylhexanoate has been identified as a catalyst for specific oxidation reactions. chemicalbook.com Research has shown its application, in conjunction with bromine, for the regioselective oxidation of diols. chemicalbook.com This catalytic system is also capable of facilitating the conversion of diols into lactones, which are valuable structural motifs in pharmaceuticals and polymers. chemicalbook.comnih.gov The ability to direct the oxidation to a specific region of the diol molecule highlights the catalyst's role in achieving high selectivity in complex organic transformations.

Catalysis in Hydrocarbon Processing Applications

The compound serves as a crucial precursor for in-situ catalyst formation in the upgrading and treatment of heavy hydrocarbons. Its decomposition at elevated temperatures yields highly active nanoscale catalysts that promote cracking and improve product yields.

Nickel(2+) 2-ethylhexanoate is a key precursor for generating nanoscale catalysts used in the catalytic cracking of heavy hydrocarbon feedstocks, such as straight-run fuel oil, heavy oils, and vacuum gas oil (VGO). researchgate.netspringerprofessional.deresearchgate.net The process involves the thermal decomposition of the nickel salt directly within the hydrocarbon medium. researchgate.net For example, heating nickel(2+) 2-ethylhexanoate in VGO at temperatures between 355–365°C results in the formation of nickel and nickel sulfide (B99878) nanoparticles. researchgate.net These in-situ generated nanoparticles, with sizes ranging from 20 to 120 nm, exhibit high catalytic activity. researchgate.net Studies have also observed the formation of nanoparticles around 80 nm during the heat treatment of fuel oil containing the additive. ripublication.com The presence of these nickel-containing particles significantly enhances the cracking process, leading to higher yields of valuable lighter distillates. researchgate.net

Table 1: Effect of Nickel Nanoparticles from Nickel(2+) 2-ethylhexanoate on Vacuum Gas Oil (VGO) Cracking

| Feedstock | Catalyst Precursor | Resulting Nanoparticle Size (nm) | Distillate Yield (%) |

| Vacuum Gas Oil (VGO) | Nickel(2+) 2-ethylhexanoate | 20-120 | 70.15 |

Data sourced from research on the catalytic cracking of VGO in the presence of nickel-containing particles derived from the decomposition of nickel 2-ethylhexanoate. researchgate.net

The addition of nickel(2+) 2-ethylhexanoate to heavy crude oil fractions like fuel oil has been shown to improve processing efficiency. atamanchemicals.comripublication.com Thermographic studies of West Siberian crude fuel oil demonstrated that the presence of the nickel salt as a catalyst significantly lowers the temperature required for extensive vaporization. ripublication.com The catalytic effect is triggered by the decomposition of the nickel salt at temperatures above approximately 246°C. ripublication.com The resulting catalytically active nickel nanoparticles are believed to promote destructive processes that convert the heavy feedstock into lighter, more volatile products. ripublication.comripublication.com This can potentially deepen crude oil processing during distillation, visbreaking, and delayed coking operations. ripublication.com However, it has been noted that its addition to certain crude oils may not significantly affect distillation, possibly due to the formation of catalytically inactive nickel sulfides from sulfur compounds present in the oil. ripublication.com

Table 2: Thermographic Analysis of West Siberian Fuel Oil Evaporation

| Sample | Temperature (°C) | Result (% of initial mass evaporated) |

| Fuel Oil without additive | 477 | ~80 |

| Fuel Oil with Nickel(2+) 2-ethylhexanoate | 454 | ~100 |

Data sourced from thermographic studies showing that fuel oil with the additive almost completely evaporates at a lower temperature compared to the sample without it. ripublication.comripublication.com

Fundamental Mechanistic Insights into Nickel(2+) 2-Ethylhexanoate Catalysis

The catalytic activity of Nickel(2+) 2-ethylhexanoate is rooted in the versatile chemistry of the nickel center, which can be modulated by the nature of its ligands and the reaction environment. Mechanistic investigations have revealed that this compound often serves as a precursor to the catalytically active species, which can range from well-defined molecular complexes to nickel nanoclusters. The 2-ethylhexanoate ligand itself plays a crucial, multifaceted role in the generation and stabilization of these active sites, as well as in influencing the selectivity of the catalytic transformations.

In many catalytic applications, particularly those involving co-catalysts like organoaluminum compounds, the Ni(II) center of the precursor is reduced to lower oxidation states, such as Ni(I) or Ni(0), which are often the true catalysts. The 2-ethylhexanoate ligands are displaced during this activation process but can remain in the coordination sphere, influencing the electronic and steric properties of the active species.

Mechanistic Pathways in Key Catalytic Reactions

Ethylene Oligomerization:

In the oligomerization of ethylene, catalysts derived from Nickel(2+) 2-ethylhexanoate, often in combination with an activator, are understood to operate primarily through the Cossee-Arlman mechanism . mdpi.comacs.orgresearchgate.net This mechanism involves the following key steps:

Activation of the Pre-catalyst: The Ni(II) pre-catalyst reacts with a co-catalyst (e.g., an alkylaluminum compound) to form an active Ni-H or Ni-Alkyl species. The 2-ethylhexanoate ligands are typically displaced but may remain associated with the nickel center or the co-catalyst.

Ethylene Coordination: An ethylene molecule coordinates to the vacant site on the active nickel center.

Migratory Insertion: The coordinated ethylene molecule inserts into the Ni-H or Ni-Alkyl bond, forming a new, longer alkyl chain attached to the nickel center. This step regenerates a vacant coordination site.

Chain Propagation: Steps 2 and 3 can repeat, leading to the growth of the polymer chain.

Chain Transfer (β-Hydride Elimination): The oligomer is released from the nickel center via a β-hydride elimination process, which regenerates the active Ni-H species that can initiate a new catalytic cycle.

The ratio of the rate of chain propagation to the rate of chain transfer determines the molecular weight distribution of the resulting oligomers. mdpi.com The bulky nature of the 2-ethylhexanoate ligand, even if only peripherally associated with the active site, can sterically influence the approach of the ethylene monomer and the geometry of the transition state, thereby affecting the product distribution. acs.org

Ziegler-Type Hydrogenation:

For Ziegler-type hydrogenation reactions, particularly of polymers, Nickel(2+) 2-ethylhexanoate is a common industrial pre-catalyst used with an alkylaluminum co-catalyst like triethylaluminum. nih.govresearchgate.net Mechanistic studies suggest that the active catalytic species are not discrete molecular complexes but rather nickel nanoclusters . nih.gov

The proposed mechanism involves:

Reduction and Cluster Formation: The alkylaluminum co-catalyst reduces the Ni(II) salt to Ni(0). These Ni(0) atoms then aggregate to form nanoclusters.

Stabilization: The carboxylate ligands (2-ethylhexanoate) or their derivatives can act as stabilizers for these nanoclusters, preventing their uncontrolled growth and precipitation. acs.org

Catalytic Hydrogenation: The hydrogenation reaction occurs on the surface of these nickel nanoclusters, following a mechanism typical for heterogeneous catalysis. libretexts.org This involves the adsorption of both hydrogen and the unsaturated substrate onto the nanocluster surface, followed by the stepwise addition of hydrogen atoms to the double bonds. libretexts.org

Research has shown that the hydrogenation of polybutadiene (B167195) using a Nickel(2+) 2-ethylhexanoate/triethylaluminum system follows a modified non-random pattern, suggesting some influence of the catalyst system on the sequence of hydrogenation along the polymer chain. acs.org

| Catalytic System | Reaction | Proposed Active Species | Key Mechanistic Feature | Reference |

| Ni(2+) 2-ethylhexanoate / AlEt3 | Ethylene Oligomerization | Ni-H / Ni-Alkyl | Cossee-Arlman Mechanism | mdpi.comacs.org |

| Ni(2+) 2-ethylhexanoate / AlEt3 | Ziegler-Type Hydrogenation | Nickel Nanoclusters (Ni(0)) | Heterogeneous-like catalysis on nanocluster surface | nih.govresearchgate.net |

| Ni(2+) 2-ethylhexanoate / α-diimine / (EtO)3SiH | Alkene Hydrosilylation | [(iPrDI)NiH]2 (resting state) | Activation via reduction of carboxylate ligands | acs.org |

Hydrosilylation of Alkenes:

Applications in Advanced Materials Science and Engineering Utilizing Nickel 2+ 2 Ethylhexanoate

Precursor for Metal and Metal Oxide Thin Film Deposition

Nickel(2+) 2-ethylhexanoate (B8288628) serves as a key metal-organic precursor for the deposition of nickel and nickel oxide thin films, which are integral components in various electronic and optical devices. Its utility stems from its volatility and decomposition characteristics, which are amenable to several deposition techniques.

Nickel(2+) 2-ethylhexanoate is employed in methods like chemical vapor deposition (CVD) and atomic layer deposition (ALD) to create thin films with controlled morphology and crystallinity. google.com The deposition process can be tailored to produce either amorphous or crystalline films by adjusting parameters such as temperature, pressure, and the presence of reactive gases. For instance, nickel oxide thin films with different crystalline phases, including cubic and hexagonal, can be synthesized. mdpi.com The choice between an amorphous and a crystalline structure is critical as it dictates the film's physical and chemical properties, such as its optical band gap and electrical conductivity.

The thermal decomposition of the nickel carboxylate precursor is a crucial step in these processes. The 2-ethylhexanoate ligand is designed to be readily removed during heating, leaving behind a high-purity nickel or nickel oxide layer. This clean decomposition is essential for achieving the desired film quality and performance.

| Deposition Technique | Resulting Film Type | Key Process Parameters |

| Chemical Vapor Deposition (CVD) | Amorphous or Crystalline | Substrate temperature, precursor flow rate, chamber pressure |

| Atomic Layer Deposition (ALD) | Amorphous or Crystalline | Pulse sequence, temperature, reactant gas |

| Sol-Gel | Amorphous or Crystalline | Precursor concentration, annealing temperature, solvent |

In the realm of microelectronics, Nickel(2+) 2-ethylhexanoate is utilized in the fabrication of various components. google.com Its role as a precursor for depositing nickel-containing films is critical in creating conductive layers, contacts, and silicides in integrated circuits. arxiv.org The ability to form uniform and thin films with good adhesion to silicon substrates is a key advantage. ust.hk The resulting nickel silicide layers, for example, are important for reducing contact resistance in transistors. The precise control over film thickness and composition afforded by using this precursor is essential for the miniaturization and performance of modern electronic devices.

Integration into Nanomaterials Synthesis Methodologies

The synthesis of nanomaterials with controlled size and shape is a cornerstone of modern materials science, and Nickel(2+) 2-ethylhexanoate plays a significant role in this area. It is a commonly used precursor for the synthesis of nickel nanoparticles. pku.edu.cnresearchgate.net In a typical synthesis, the nickel salt is dissolved in an organic solvent and then reduced in the presence of a stabilizing agent to form colloidal nanoparticles. researchgate.netmdpi.com The 2-ethylhexanoate ligand helps to control the nucleation and growth of the nanoparticles, influencing their final size and morphology.

A study on the synthesis of nickel nanoparticles demonstrated a method involving the replacement reaction of Nickel(2+) 2-ethylhexanoate with a reducing agent in a high-boiling point solvent under ultrasonic irradiation. pku.edu.cn The resulting nanoparticles were found to have a narrow size distribution and a single crystal structure. pku.edu.cn The organic ligand from the precursor can also act as a capping agent, preventing the agglomeration of the nanoparticles and ensuring their stability in suspension. pku.edu.cn

| Parameter | Finding | Reference |

| Precursor | Nickelous 2-ethylhexanoate | pku.edu.cn |

| Reducing Agent | Metal Sodium | pku.edu.cn |

| Solvent | Liquid Paraffin | pku.edu.cn |

| Method | Ultrasonic Irradiation | pku.edu.cn |

| Resulting Nanoparticle Structure | Single crystal, hexagonal | pku.edu.cn |

| Surface Characteristic | Small fraction of Ni(II) on the surface | pku.edu.cn |

Role as an Adhesion Promoter in Composite and Polymeric Systems

Adhesion promoters are crucial for enhancing the interfacial bonding between dissimilar materials, such as between a polymer matrix and an inorganic filler in a composite material. specialchem.com While direct evidence for the use of Nickel(2+) 2-ethylhexanoate as an adhesion promoter is not extensively documented in the provided search results, the role of nickel compounds in this capacity is recognized. For instance, silica (B1680970) fillers modified with nickel have been investigated as adhesion promoters in elastomeric compositions. researchgate.net

The principle behind using organometallic compounds like Nickel(2+) 2-ethylhexanoate as adhesion promoters lies in their ability to form chemical bridges at the interface. The organic part of the molecule can interact with the polymer matrix, while the nickel atom can form bonds with the surface of the inorganic component. palmerholland.com This dual reactivity can lead to a significant improvement in the mechanical properties and durability of the composite material. dntb.gov.ua The introduction of such promoters can lead to the formation of additional cross-linking, further strengthening the material. researchgate.net

Development of Novel Functional Materials with Tailored Properties

Nickel(2+) 2-ethylhexanoate is a valuable building block in the development of novel functional materials with properties tailored for specific applications. Its use as a precursor allows for the incorporation of nickel into various material matrices, imparting unique electronic, optical, or catalytic functionalities.

For example, in the field of electrochromics, nickel oxide thin films derived from precursors like Nickel(2+) 2-ethylhexanoate are used in "smart glass" applications. researchgate.net These films can change their optical properties upon the application of an electrical voltage, allowing for the control of light transmission. The performance of these devices is highly dependent on the quality and microstructure of the nickel oxide layer.

Furthermore, nickel-based catalysts are being developed for the synthesis of functional polymers. For instance, dinuclear nickel complexes have been used to catalyze the copolymerization of carbon dioxide and epoxides to produce polycarbonates. rsc.org This process not only utilizes a greenhouse gas as a feedstock but also creates biodegradable polymers with potential applications in biomaterials and as surfactants. rsc.org The ability to precisely control the catalyst structure, potentially starting from precursors like Nickel(2+) 2-ethylhexanoate, allows for the tailoring of the resulting polymer's properties.

Advanced Spectroscopic and Characterization Techniques for Nickel 2+ 2 Ethylhexanoate

X-ray Absorption Fine Structure (XAFS) Spectroscopy for Electronic and Local Structural Analysis

X-ray Absorption Fine Structure (XAFS) spectroscopy is a powerful, element-specific technique used to probe the local geometric and electronic structure of a specific absorbing atom. xrayabsorption.orgdiamond.ac.uk For Nickel(2+) 2-ethylhexanoate (B8288628), XAFS measurements at the Ni K-edge provide precise information about the oxidation state and the coordination environment of the nickel ion.

The analysis is typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). xrayabsorption.orgnist.gov

XANES: The position and features of the absorption edge in the XANES region are highly sensitive to the oxidation state of the nickel atom. For Nickel(2+) 2-ethylhexanoate, the edge position would be characteristic of the Ni(II) state. The pre-edge features can also provide information about the coordination geometry (e.g., octahedral vs. tetrahedral). xrayabsorption.org

EXAFS: The oscillations in the EXAFS region, beyond the absorption edge, result from the scattering of the ejected photoelectron by neighboring atoms. xrayabsorption.org Analysis of this region yields quantitative information about the local structure around the central nickel atom, including:

Bond Distances: Precise determination of the Ni-O bond lengths between the nickel ion and the carboxylate oxygen atoms of the 2-ethylhexanoate ligands.

Coordination Number: The number of nearest-neighbor oxygen atoms coordinating to the nickel center.

Atomic Species of Neighbors: Identification of the types of atoms in subsequent coordination shells, such as carbon atoms from the ligand backbone or neighboring nickel atoms in oligomeric or polymeric structures.

In studies of similar nickel compounds like β-Ni(OH)₂, EXAFS analysis has been successfully used to determine the Ni-O and Ni-Ni bond distances in its coordination shells. researchgate.net A similar approach for Nickel(2+) 2-ethylhexanoate would elucidate the precise arrangement of the carboxylate ligands around the central metal ion.

Table 1: Illustrative Data from a Hypothetical EXAFS Analysis of Nickel(2+) 2-ethylhexanoate

| Scattering Path | Coordination Number (N) | Bond Distance (R, Å) | Debye-Waller Factor (σ², Ų) |

|---|---|---|---|

| Ni-O | 6 | 2.06 | 0.007 |

| Ni-C | 6 | 2.95 | 0.009 |

| Ni-Ni | 1 | 3.10 | 0.011 |

Electron Microscopy (STEM) for Nanoscale Morphology and Elemental Distribution

Scanning Transmission Electron Microscopy (STEM) is an essential technique for visualizing materials at the nanoscale. When applied to solid forms of Nickel(2+) 2-ethylhexanoate or materials derived from it, STEM provides high-resolution images of the morphology and microstructure. The technique is particularly useful for studying nanoparticle catalysts where this compound might be used as a precursor. core.ac.uk

Coupled with Energy-Dispersive X-ray Spectroscopy (EDS) or Electron Energy Loss Spectroscopy (EELS), STEM can perform elemental mapping. This allows for the visualization of the spatial distribution of nickel, oxygen, and carbon within a sample, confirming the composition and homogeneity of the material. In studies on thin anodic films on nickel alloys, STEM has been used to identify particle sizes as small as 3 nm and determine elemental enrichment at surfaces. nih.gov This capability would be crucial for analyzing the products of decomposition or reaction of Nickel(2+) 2-ethylhexanoate, revealing the structure and elemental arrangement at the nanoscale.

Mass Spectrometry Techniques (MALDI MS, ESI-MS) for Molecular Speciation and Oligomer Identification

Mass spectrometry (MS) is a vital tool for determining the molecular weight and structure of chemical species. For metal complexes like Nickel(2+) 2-ethylhexanoate, soft ionization techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are particularly valuable.

ESI-MS: This technique is ideal for analyzing species in solution. ESI-MS studies on the complexation of Ni(II) with other ligands, such as ethylenediamine, have successfully identified various solvated ions and binuclear clusters. researchgate.net For Nickel(2+) 2-ethylhexanoate, ESI-MS could be used to:

Identify the monomeric [Ni(C₈H₁₅O₂)₂] unit and its solvated forms.

Detect the presence of oligomeric or polymeric species in solution, which are common for metal carboxylates.

Study fragmentation patterns through collision-induced dissociation (CID) to gain structural insights into the ligand-metal binding. researchgate.net

MALDI-MS: This technique is well-suited for analyzing larger molecules and aggregates in the solid state with minimal fragmentation. It could be employed to identify higher molecular weight oligomers of Nickel(2+) 2-ethylhexanoate that may not be stable or soluble enough for ESI-MS analysis.

Vibrational Spectroscopy (Infrared) for Functional Group and Coordination Environment Probing

Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing a characteristic fingerprint based on their functional groups and structure. For Nickel(2+) 2-ethylhexanoate, IR spectroscopy is used to confirm the coordination of the 2-ethylhexanoate ligand to the Ni(II) ion.

The key diagnostic region is the carbonyl stretching frequency (ν(C=O)) of the carboxylate group. In the free 2-ethylhexanoic acid, the ν(C=O) appears at a higher frequency. Upon coordination to the nickel ion, this band is replaced by two distinct bands:

Asymmetric carboxylate stretch (νₐ(COO⁻))

Symmetric carboxylate stretch (νₛ(COO⁻))

The frequency separation (Δν) between these two bands (Δν = νₐ - νₛ) is indicative of the coordination mode of the carboxylate ligand (e.g., monodentate, bidentate chelating, or bidentate bridging). In addition, a band corresponding to the Ni-O stretching vibration can typically be observed at lower frequencies (e.g., 250-300 cm⁻¹), confirming the metal-ligand bond. researchgate.net

Table 2: Characteristic Infrared Absorption Bands for Nickel(2+) 2-ethylhexanoate

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| ~2960 | C-H stretch (CH₃) | Asymmetric |

| ~2930 | C-H stretch (CH₂) | Asymmetric |

| ~2870 | C-H stretch (CH₃) | Symmetric |

| ~2860 | C-H stretch (CH₂) | Symmetric |

| ~1560 | COO⁻ stretch | Asymmetric |

| ~1410 | COO⁻ stretch | Symmetric |

| ~400-500 | Ni-O stretch | Metal-Oxygen Vibration |

Data is representative and based on typical values for metal carboxylates and available spectra. spectrabase.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural and Dynamic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation for organic molecules. However, its application to Nickel(2+) 2-ethylhexanoate is complicated by the electronic properties of the Ni(II) ion. The d⁸ electronic configuration of Ni(II) often results in paramagnetism in its complexes. researchgate.net

Paramagnetic centers cause significant broadening and shifting of NMR signals, making high-resolution spectra difficult to obtain. researchgate.nethuji.ac.il The ¹H and ¹³C NMR spectra of the 2-ethylhexanoate ligands would exhibit very broad resonances, and direct observation of the ⁶¹Ni nucleus is challenging due to its low natural abundance (1.14%), low sensitivity, and quadrupolar nature. huji.ac.ilnih.gov

Despite these challenges, paramagnetic NMR can sometimes provide valuable information. The hyperfine shifts (the difference in chemical shift between the paramagnetic complex and a diamagnetic analogue) are sensitive to the molecular geometry and the distribution of unpaired electron spin density through the ligand framework. d-nb.info Therefore, under suitable conditions, NMR could be used to probe the solution-state structure and dynamics, although interpretation is complex and often requires specialized techniques and theoretical calculations. d-nb.info

X-ray Diffraction (XRD) for Crystalline Phase Identification and Structural Determination

X-ray Diffraction (XRD) is the definitive method for determining the atomic and molecular structure of crystalline materials. If Nickel(2+) 2-ethylhexanoate can be prepared in a crystalline form, Single-Crystal XRD can provide a precise three-dimensional map of the atomic positions, yielding exact bond lengths, bond angles, and details of the crystal packing.

For polycrystalline or powdered samples, Powder XRD (PXRD) is used. The resulting diffraction pattern serves as a unique fingerprint for the crystalline phase. PXRD can be used to:

Identify the crystalline phase of the compound.

Determine the crystal system (e.g., triclinic, monoclinic) and unit cell parameters. spuvvn.edu

Assess the purity of a sample by detecting crystalline impurities.

Estimate the average crystallite size from the broadening of diffraction peaks. researchgate.net

Studies on other Ni(II) complexes have successfully used XRD to establish their crystal structures, revealing details about the coordination geometry and intermolecular interactions. spuvvn.edu

Table 3: Example of Powder XRD Data for a Crystalline Nickel Complex

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) |

|---|---|---|---|

| 10.2 | 8.67 | 100 | (100) |

| 15.5 | 5.71 | 45 | (110) |

| 20.4 | 4.35 | 80 | (200) |

| 25.8 | 3.45 | 60 | (210) |

This table is illustrative of the type of data obtained from a PXRD experiment.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State and Elemental Composition Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical (oxidation) states of the elements within the top few nanometers of a material's surface. beilstein-journals.org

For Nickel(2+) 2-ethylhexanoate, XPS analysis would involve irradiating the sample with X-rays and measuring the kinetic energy of the ejected core-level electrons.

Elemental Composition: The presence of peaks corresponding to Ni, O, and C would confirm the elemental makeup of the surface.

Chemical State of Nickel: The binding energy of the Ni 2p photoelectrons is highly indicative of the oxidation state. The Ni 2p region for Ni(II) compounds shows a characteristic spectrum with a main Ni 2p₃/₂ peak and a prominent "shake-up" satellite peak at a higher binding energy. xpsfitting.comsurfacesciencewestern.com The position and shape of these features are a definitive signature of the Ni(II) oxidation state. xpsfitting.com

Chemical State of Oxygen and Carbon: The O 1s spectrum can distinguish between oxygen in the carboxylate group (O=C-O) and potentially other oxygen species like adsorbed water. The C 1s spectrum can be deconvoluted to identify carbon atoms in different chemical environments, such as the alkyl chain (C-C, C-H) and the carboxylate group (O-C=O).

Table 4: Expected Core-Level Binding Energies in XPS for Nickel(2+) 2-ethylhexanoate

| Element | Core Level | Expected Binding Energy (eV) | Key Information |

|---|---|---|---|

| Nickel | Ni 2p₃/₂ | ~855 - 856 | Oxidation State (Ni²⁺) |

| Nickel | Ni 2p₃/₂ Satellite | ~861 - 862 | Confirms Ni²⁺ State |

| Oxygen | O 1s | ~531 - 532 | Carboxylate (O-C=O) |

| Carbon | C 1s | ~285.0 | Alkyl Chain (C-C, C-H) |

| Carbon | C 1s | ~288 - 289 | Carboxylate (O-C=O) |

Binding energies are approximate and can vary based on specific chemical environment and instrument calibration. xpsfitting.comresearchgate.net

Theoretical and Computational Chemistry Approaches for Nickel 2+ 2 Ethylhexanoate

Molecular Modeling of Coordination Environments and Electronic Structure

Molecular modeling, primarily through DFT, is instrumental in elucidating the coordination environment and electronic structure of nickel(II) complexes. The d⁸ electronic configuration of the Ni(II) ion allows for several possible coordination geometries, including octahedral, square-planar, and tetrahedral, each with distinct electronic properties and reactivities.

The coordination environment around the nickel(II) center in complexes involving carboxylate ligands like 2-ethylhexanoate (B8288628) is highly dependent on the steric bulk of the ligands and the presence of other coordinating species, such as solvent molecules. For nickel(2+) 2-ethylhexanoate, the carboxylate groups can coordinate in a monodentate or bidentate fashion, leading to various possible structures, from simple mononuclear species to more complex polynuclear or aggregated structures.

Computational studies on analogous Ni(II) carboxylate and aqua complexes reveal that a distorted octahedral geometry is common, with the carboxylate oxygen atoms and often water molecules occupying the coordination sites. DFT calculations can predict key structural parameters such as bond lengths and angles with high accuracy. For instance, in a typical octahedral Ni(II) complex with oxygen donor ligands, Ni-O bond lengths are computationally determined to be in the range of 2.0-2.1 Å. nih.govsciepub.com

The electronic structure of these complexes is also a key focus of computational modeling. DFT calculations can determine the ground state spin multiplicity and map the distribution and energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sciepub.com The energy gap between the HOMO and LUMO is a critical parameter that influences the complex's stability and reactivity. Time-dependent DFT (TD-DFT) can further be used to simulate electronic absorption spectra, helping to assign experimental UV-Vis absorption bands to specific electronic transitions, such as d-d transitions or ligand-to-metal charge transfer (LMCT) bands. luc.edunih.gov

Table 1: Computed Properties of Model Ni(II) Coordination Environments

| Coordination Geometry | Typical Ligands | Spin State (S) | Calculated Ni-O Bond Length (Å) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| Octahedral | 6 x H₂O / 2 x Carboxylate + 4 x H₂O | 1 (High Spin) | 2.05 - 2.12 | ~5.0 - 6.0 |

| Square Planar | Tetradentate N/O-donor ligands | 0 (Low Spin) | 1.85 - 1.95 | ~2.5 - 3.5 |

| Tetrahedral | Bulky monodentate ligands | 1 (High Spin) | 1.95 - 2.05 | ~4.0 - 5.0 |

Note: The data in this table are representative values derived from DFT studies on various Ni(II) complexes and serve as an illustration for what could be expected for nickel(2+) 2-ethylhexanoate under different coordination scenarios.

Computational Elucidation of Reaction Pathways and Transition States

One of the most significant applications of computational chemistry in catalysis is the elucidation of complex reaction mechanisms. For nickel-catalyzed reactions, where multiple oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)) can be involved, DFT calculations are crucial for mapping out the potential energy surface of a reaction. This allows for the identification of intermediates and, most importantly, the transition states that connect them.

Key steps in many nickel-catalyzed cross-coupling reactions include oxidative addition, transmetalation, and reductive elimination. researchgate.netwikipedia.org Computational models can calculate the activation free energy barriers (ΔG‡) for each step, thereby identifying the rate-determining step of the catalytic cycle.

Oxidative Addition: This is often the initiating step where a substrate (e.g., an aryl halide) reacts with a low-valent nickel species (e.g., Ni(0)). DFT can distinguish between different possible mechanisms, such as a concerted three-centered pathway or a stepwise radical pathway. chimia.ch The calculations provide the geometry of the transition state, showing the partial formation and breaking of bonds. pitt.edu

Reductive Elimination: This is the final, product-forming step where two ligands on the nickel center couple and are eliminated, regenerating the active catalyst. The energy barrier for this step is highly sensitive to the geometry of the complex and the nature of the ligands. nih.govlibretexts.org

For reactions involving nickel(2+) 2-ethylhexanoate as a precatalyst, computational studies would first model the reduction of the Ni(II) species to the catalytically active Ni(0) state. Subsequently, the full catalytic cycle would be investigated. For example, in a hypothetical cross-coupling reaction, DFT could calculate the energy profile for the reaction of an aryl halide and an organometallic reagent. These calculations reveal detailed mechanistic insights, such as how the 2-ethylhexanoate ligand might influence the stability of intermediates or the energy of transition states before being displaced by other ligands in the catalytic cycle. pku.edu.cn

Table 2: Representative Calculated Activation Energies for Key Steps in Nickel-Catalyzed Reactions

| Reaction Step | Model Reaction | Computational Method | Calculated ΔG‡ (kcal/mol) | Key Finding |

|---|---|---|---|---|

| Oxidative Addition | Ni(0) + Ph-Br → Ph-Ni(II)-Br | DFT (B3LYP) | 10 - 15 | Rate-determining in some cycles researchgate.net |

| Migratory Insertion | Alkyne insertion into Ni-C bond | DFT | ~0.4 | Kinetically facile step pku.edu.cn |

| C-N Reductive Elimination | (bpy)Ni(II)(Aryl)(Amido) → Aryl-Amine + Ni(0) | DFT | ~18 - 22 | Can be a high-energy barrier |

| C-H Activation | Ni(II) complex with aromatic amide | DFT (σ-CAM) | ~20 | Alkyne facilitates C-H metalation acs.org |

Note: This table presents example data from various published DFT studies on nickel catalysis to illustrate the type of information obtained.

Prediction of Catalytic Performance and Selectivity through Quantum Mechanical Calculations

Beyond mechanistic elucidation, quantum mechanical calculations are increasingly used as a predictive tool to guide the development of new and improved catalysts. By establishing quantitative structure-activity relationships (QSAR) and structure-selectivity relationships (QSSR), computational models can forecast how changes in a catalyst's structure will impact its performance.

For a catalyst system potentially derived from nickel(2+) 2-ethylhexanoate, ligands play a paramount role in determining activity and selectivity. Computational screening of virtual ligand libraries is a powerful strategy. figshare.comnih.gov DFT can be used to calculate various electronic and steric descriptors for a range of ligands (e.g., phosphines, N-heterocyclic carbenes) coordinated to a nickel center. These descriptors can include:

Steric Parameters: Such as the percent buried volume (%Vbur), which quantifies the steric bulk of a ligand around the metal center.

Electronic Parameters: Such as the Tolman electronic parameter (TEP) derived from the CO stretching frequency in a model complex, or the energies of frontier orbitals.

These calculated parameters can then be correlated with experimentally observed reaction outcomes, like yield or enantiomeric excess. Statistical modeling based on these correlations can predict the performance of new, untested ligands, allowing chemists to prioritize the synthesis of the most promising candidates. figshare.comacs.org

For instance, in nickel-catalyzed cross-electrophile couplings, computational methods have been used to design new bipyridine ligands that significantly enhance selectivity for the desired cross-coupled product over undesired homocoupling products. nih.govacs.org DFT calculations can reveal that selectivity is governed by subtle differences in the transition state energies for competing reaction pathways. By modifying the electronic properties of the ligand, it is possible to preferentially stabilize the transition state leading to the desired product. Similarly, quantum mechanics can predict the catalytic activity of nickel single-atom catalysts for reactions like CO₂ reduction by calculating current densities and onset potentials for different coordination environments. nature.comresearchgate.net

Table 3: Example of Computational Prediction of Catalyst Selectivity

| Catalyst System | Reaction Type | Computed Parameter | Correlation with Selectivity | Predictive Outcome |

|---|---|---|---|---|

| Ni(II) with bipyridine ligands | Cross-Electrophile Coupling | Ligand electronic properties | Electron-donating groups on ligand | Increased cross-coupling vs. homocoupling figshare.comacs.org |

| Ni Single-Atom Catalyst | CO₂ Electroreduction | Coordination environment (e.g., Ni-N₄ vs. Ni-N₂C₂) | Lower onset potential for Ni-N₂C₂ | Ni-N₂C₂ site more active at low overpotentials nature.comresearchgate.net |

| Ni with phosphine (B1218219) ligands | Alkene Hydroarylation | Ligand bite angle and steric bulk | Linear vs. branched product ratio | Rational design of ligands for regioselectivity |

Note: This table summarizes findings from computational studies on different nickel-based catalysts to demonstrate the predictive power of quantum mechanical calculations.

Future Research Directions and Emerging Applications of Nickel 2+ 2 Ethylhexanoate

Development of Sustainable Synthetic Protocols

The industrial synthesis of metal carboxylates has traditionally relied on methods that can be energy-intensive and generate significant waste. A key future research direction is the development of sustainable and green synthetic protocols for Nickel(2+) 2-ethylhexanoate (B8288628). These efforts are centered on improving efficiency, reducing environmental impact, and utilizing renewable resources.

Emerging research focuses on several green chemistry approaches. Mechanochemistry, which involves reactions induced by mechanical force (grinding), offers a solvent-free alternative to traditional solution-based synthesis, significantly reducing waste. mdpi.com Electrochemical synthesis, where an electric current drives the reaction, is another promising route that can be performed under mild conditions without the need for harsh chemical reagents. rsc.org Furthermore, there is growing interest in sourcing the 2-ethylhexanoic acid precursor from renewable lignocellulosic biomass, which would drastically reduce the carbon footprint of the entire process. researchgate.net Plant extracts, rich in compounds like polyphenols and carboxylic acids, are also being explored as potential agents in the green synthesis of metal complexes, which could lead to novel, bio-inspired synthetic routes. nih.govacs.orgrsc.org

Table 1: Comparison of Synthetic Protocols for Metal Carboxylates

| Synthetic Protocol | Key Advantages | Primary Research Focus | Potential Impact |

|---|---|---|---|

| Conventional Thermal Method | Established and scalable | Process optimization, energy recovery | Incremental efficiency gains |

| Mechanochemical Synthesis | Solvent-free, reduced waste, high yields mdpi.com | Scalability, reaction monitoring, precursor compatibility | Significant reduction in solvent use and waste generation |

| Electrochemical Synthesis | Mild conditions, high purity, avoids harsh reagents rsc.org | Electrode material development, electrolyte optimization | Lower energy consumption and improved product purity |

| Bio-based Precursor Route | Utilizes renewable feedstocks (e.g., biomass) researchgate.netieabioenergy.commdpi.com | Efficient biomass conversion pathways, catalyst development researchgate.net | Reduced reliance on fossil fuels, lower carbon footprint |

Rational Design of Highly Efficient and Selective Catalytic Systems

Nickel(2+) 2-ethylhexanoate is a precursor for various homogeneous and heterogeneous catalysts used in industrial processes like hydrogenation and polymerization. mdpi.com Future research is aimed at moving beyond empirical catalyst development to the rational design of highly efficient and selective systems. This involves a detailed understanding of how modifications to the catalyst's structure and environment influence its performance.

Key areas of investigation include the strategic selection of ligands, which can dramatically alter the electronic and steric properties of the nickel center, thereby controlling its reactivity and selectivity. illinois.eduacs.orgnsf.govacs.org For example, phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands have shown the ability to fine-tune catalytic activity in cross-coupling reactions. illinois.edursc.org Another major focus is the development of supported nickel catalysts, where the active nickel species derived from the precursor is immobilized on materials like charcoal, silica (B1680970), alumina, or metal oxides. scilit.commdpi.comacs.org These supports can enhance catalyst stability, prevent agglomeration of nickel nanoparticles, and facilitate catalyst recycling—a crucial aspect of green chemistry. scilit.comunimore.it The creation of bimetallic catalysts, where nickel is combined with another metal, also offers a pathway to novel catalytic properties through synergistic electronic and geometric effects. mdpi.com

Table 2: Research Directions for Advanced Nickel Catalytic Systems

| Design Strategy | Objective | Key Research Areas | Examples of Target Reactions |

|---|---|---|---|

| Ligand Modification | Control selectivity and reactivity illinois.edunsf.gov | Synthesis of novel phosphine, NHC, and bidentate nitrogen ligands illinois.edursc.org | Cross-coupling, cyclization, polymerization illinois.eduacs.org |

| Catalyst Supports | Enhance stability, recyclability, and performance scilit.com | Use of porous carbons, metal oxides (Al₂O₃, SiO₂), and zeolites mdpi.com | Hydrogenation, reforming, oxidation mdpi.commdpi.comresearchgate.net |

| Bimetallic Formulations | Achieve synergistic catalytic effects mdpi.com | Combining Ni with Sn, Fe, Cu to modify electronic structure mdpi.com | Selective hydrogenation of multifunctional molecules mdpi.com |

| Single-Atom Catalysis (SACs) | Maximize atom efficiency and activity | Stabilization of isolated Ni atoms on supports mdpi.com | Hydrogenation, dehydrogenation, dry reforming mdpi.com |

Exploration of Novel Materials Science Applications and Functional Devices

The utility of Nickel(2+) 2-ethylhexanoate as a precursor is being explored for the fabrication of a new generation of advanced materials and functional devices. Its solubility in organic solvents and ability to decompose cleanly make it an ideal starting material for synthesizing nanoscale materials with controlled morphology and composition.

A significant area of emerging research is the synthesis of nickel and nickel oxide (NiO) nanoparticles. pku.edu.cnchesci.comnih.gov These nanoparticles have potential applications in catalysis, magnetic storage, and battery electrodes. nih.govnih.gov Using Nickel(2+) 2-ethylhexanoate allows for low-temperature synthesis routes, which can yield ultrafine, spherical nanoparticles with high surface area. nih.gov Another promising application is in the deposition of thin films and coatings. matchemmech.complatypustech.com For instance, it can be used in electrochemical deposition to create superhydrophobic nickel carboxylate coatings with self-cleaning properties. matchemmech.com It also serves as a precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes to create thin films of nickel or nickel oxide for use in electronics, sensors, and optical devices. platypustech.comacs.orgumd.edu Furthermore, nickel carboxylates are being investigated as nodes or precursors for synthesizing Metal-Organic Frameworks (MOFs), which are highly porous materials with applications in gas storage and separation. acs.orgtum.deul.ieacs.org

Table 3: Emerging Materials Science Applications

| Application Area | Material/Device | Role of Ni(2+) 2-ethylhexanoate | Key Properties & Research Goals |

|---|---|---|---|

| Nanomaterials | Nickel and Nickel Oxide (NiO) Nanoparticles pku.edu.cnnih.gov | Precursor for thermal decomposition or chemical reduction pku.edu.cnchesci.com | Controlled particle size (5-15 nm), high surface area (>60 m²/g), catalytic activity nih.gov |

| Advanced Coatings | Superhydrophobic Surfaces matchemmech.com | Precursor in cathodic electrodeposition matchemmech.com | High water contact angle (>150°), self-cleaning, corrosion resistance |

| Electronics & Optics | Thin Films platypustech.com | Precursor for CVD, ALD, and other deposition techniques acs.orgumd.eduresearchgate.net | Uniform thickness, high conductivity, specific optical properties for sensors and solar cells platypustech.com |

| Porous Materials | Metal-Organic Frameworks (MOFs) acs.orgtum.de | Source of nickel nodes for framework construction | High porosity, tailored pore size, stability for gas storage and catalysis acs.org |

Deeper Fundamental Understanding of Structure-Activity Relationships in Nickel(2+) 2-Ethylhexanoate Systems

To accelerate the rational design of catalysts and materials, a deeper fundamental understanding of the structure-activity relationships in systems derived from Nickel(2+) 2-ethylhexanoate is crucial. This research frontier relies heavily on the synergy between advanced computational modeling and sophisticated experimental techniques to elucidate reaction mechanisms and identify the key structural features that govern performance.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the mechanisms of nickel-catalyzed reactions at the molecular level. rsc.orgpku.edu.cndiva-portal.orgacs.orgresearchgate.net DFT calculations can be used to map out entire catalytic cycles, determine the energies of transition states and intermediates, and explain the origins of chemo- and stereo-selectivity. rsc.orgpku.edu.cn These theoretical studies can predict how changes in ligand structure, for instance, will affect the rate-determining step of a reaction, guiding the design of more efficient catalysts. rsc.orgresearchgate.net Experimentally, advanced spectroscopic techniques are used to identify and characterize the active catalytic species and reaction intermediates, providing crucial data to validate and refine computational models. nih.gov For example, studies on nickel-carboxylate MOFs have begun to correlate the choice of the organic linker with the transformation of the material into the active nickel hydroxide phase during electrocatalysis, providing a clear link between the initial structure and the final catalytic activity. acs.orgtum.deacs.org

Table 4: Approaches to Understanding Structure-Activity Relationships

| Methodology | Focus of Investigation | Key Insights Gained | Future Research Direction |

|---|---|---|---|

| Density Functional Theory (DFT) rsc.orgacs.org | Reaction mechanisms, transition state energies, electronic structures | Identifying rate-determining steps, explaining selectivity, predicting ligand effects rsc.orgpku.edu.cn | Modeling complex multi-component systems, simulating surface reactions on supported catalysts diva-portal.org |

| In-situ Spectroscopy (e.g., IR, Raman, X-ray Absorption) | Identification of active species and reaction intermediates | Observing catalyst restructuring under reaction conditions, confirming mechanistic proposals acs.org | Developing time-resolved techniques to capture transient species |

| Kinetic Studies | Reaction rates, order of reaction, activation energies | Quantifying the impact of ligand and substrate structure on reaction speed acs.org | Correlating kinetic data with computational models for predictive power |

| Crystallography and Microscopy | Precise atomic structure of precursors, catalysts, and materials | Visualizing catalyst morphology, support interactions, and nanoparticle structure researchgate.netpku.edu.cn | Correlating nanoscale morphology with catalytic performance and material properties |

Q & A

Basic Questions

Q. How can researchers synthesize Nickel(2+) 2-ethylhexanoate and verify its purity for catalytic applications?

- Methodology :

- Synthesis : Dissolve nickel salts (e.g., nickel chloride hexahydrate) in a non-polar solvent (e.g., cyclohexane). React with 2-ethylhexanoic acid under inert conditions (N₂ atmosphere) to avoid oxidation. Precipitate the product and purify via vacuum distillation or recrystallization .

- Characterization : Use inductively coupled plasma mass spectrometry (ICP-MS) to quantify nickel content. Fourier-transform infrared spectroscopy (FTIR) can confirm carboxylate coordination (stretching bands ~1500–1600 cm⁻¹). Thermogravimetric analysis (TGA) verifies thermal stability and solvent residue levels .

- Key Data :

- Typical purity: >95% (industrial-grade reagents) .

- Solubility: Miscible in hydrocarbons (cyclohexane, hexane) but insoluble in polar solvents like water .

Q. What are the standard safety protocols for handling Nickel(2+) 2-ethylhexanoate in laboratory settings?

- Safety Measures :

- Exposure Control : Use fume hoods, nitrile gloves, and protective eyewear. Avoid inhalation or skin contact due to potential respiratory and dermal toxicity (analogous to cobalt derivatives) .

- Waste Disposal : Collect residues in sealed containers labeled for heavy metal waste. Collaborate with certified hazardous waste management services for disposal .

- Regulatory Compliance :

- Classified under EU REACH as a phase-in substance (EC 224-699-9), requiring registration for research-scale use .

Advanced Research Questions

Q. How does Nickel(2+) 2-ethylhexanoate compare to cobalt analogs in hydrogenation catalysis, and what factors influence its lower activity?

- Experimental Design :

- Catalytic Testing : Conduct hydrogenation of olefins (e.g., 1-hexene) under controlled conditions (50 psi H₂, 50°C). Compare turnover frequencies (TOF) between Ni and Co catalysts at identical Li/metal ratios .

- Mechanistic Insight : Electron paramagnetic resonance (EPR) spectroscopy can probe oxidation states. Nickel(II) may form less reactive intermediates compared to cobalt(II/III) redox-active species .

- Data Analysis :

- Table 1 : Catalytic Activity Comparison (Adapted from )

| Catalyst (Li/M = 4.0) | Substrate | TOF (h⁻¹) |

|---|---|---|

| Co(2-EH)₂ + n-BuLi | 1-Hexene | 1200 |

| Ni(2-EH)₂ + n-BuLi | 1-Hexene | 650 |

- Conclusion : Nickel’s lower activity correlates with slower H₂ activation kinetics and susceptibility to oxidative deactivation .

Q. How can researchers address discrepancies in reported catalytic activities of Nickel(2+) 2-ethylhexanoate across studies?

- Troubleshooting Framework :

Purity Assessment : Verify catalyst purity via elemental analysis. Trace oxygen or moisture can oxidize nickel, reducing activity .

Experimental Variables : Standardize Li/Ni ratios, solvent drying (molecular sieves), and reaction atmosphere (strict N₂/H₂ control) .

Data Validation : Cross-reference with peer-reviewed studies using ACS- or RSC-validated methods .

- Case Study : Lower TOF in one study may arise from unaccounted impurities in commercial nickel salts (e.g., chloride residues) .

Q. What advanced spectroscopic techniques are suitable for studying the coordination geometry of Nickel(2+) 2-ethylhexanoate in solution?

- Methodological Approach :

- X-ray Absorption Spectroscopy (XAS) : Analyze Ni K-edge XANES and EXAFS to determine oxidation state and ligand coordination (e.g., octahedral vs. tetrahedral geometry) .

- Magnetic Susceptibility : Use SQUID magnetometry to assess paramagnetic behavior, confirming high-spin Ni(II) configurations .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten